N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide: is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.
Cyclopentyl Substitution: The cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentylamine.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyclopentyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its quinazoline core is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Medicine
In medicine, the compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can inhibit the activity of certain enzymes, leading to the modulation of various biological pathways. This inhibition can result in anti-cancer, anti-inflammatory, and anti-microbial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid
- 2-Methyl-4-oxo-3,4-dihydroquinazoline-5-carboxamide
- N-cyclopentyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Uniqueness
N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool in chemical synthesis, biological research, and potential therapeutic applications. Further studies are needed to fully explore its potential and develop new applications.
Properties
Molecular Formula |
C20H19N3O2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-cyclopentyl-4-oxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c24-19(22-15-6-4-5-7-15)14-10-11-17-18(12-14)21-13-23(20(17)25)16-8-2-1-3-9-16/h1-3,8-13,15H,4-7H2,(H,22,24) |
InChI Key |
VUHWCGREILUJHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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